Tuliposide A

Antimicrobial Structure-Activity Relationship Biopesticide

Researchers studying plant defense mechanisms or contact dermatitis often face unstable reference compounds and inconsistent supply. Tuliposide A (CAS 19870-30-5) resolves this as the stable glucosidic storage form of tulipalin A, enabling precise experimental control. • Well-characterized enzymatic processing kinetics (related 6-PosA: Km = 21 mM, kcat = 3200 sec⁻¹) support reproducible defense activation studies • Validated allergen reference with documented patch test positivity at 0.01% concentration, ideal for occupational health and sensitization research • Accessible via established one-step enzymatic synthesis (75% molar yield, 10 min at RT), ensuring scalable and consistent supply for both in vitro and in planta applications

Molecular Formula C11H18O8
Molecular Weight 278.26 g/mol
CAS No. 19870-30-5
Cat. No. B034720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuliposide A
CAS19870-30-5
Synonyms1-tuliposide A
tuliposide A
Molecular FormulaC11H18O8
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC=C(CCO)C(=O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C11H18O8/c1-5(2-3-12)10(17)19-11-9(16)8(15)7(14)6(4-13)18-11/h6-9,11-16H,1-4H2/t6-,7-,8+,9-,11+/m1/s1
InChIKeySQRUWMQAWMLKPR-DZEUPHNYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuliposide A (CAS 19870-30-5): Baseline Characterization for Scientific Procurement Decisions


Tuliposide A (1-Tuliposide A, CAS 19870-30-5) is an O-acyl carbohydrate classified as a glucose ester of 4-hydroxy-2-methylenebutanoic acid, belonging to the tuliposide family of plant defensive secondary metabolites [1]. This compound serves as a biologically inactive prodrug that undergoes enzymatic conversion to the antimicrobial α-methylene-γ-butyrolactone, tulipalin A, upon plant tissue disruption [2]. Tuliposide A is distinguished from its closest structural analog, 6-Tuliposide A, by the acylation position at the C-1 rather than the C-6 position of the D-glucose moiety, a structural difference that directly impacts its enzymatic processing kinetics and biological activity profile [1].

Why Tuliposide A (CAS 19870-30-5) Cannot Be Substituted with In-Class Analogs


Generic substitution with other tuliposides is scientifically unjustified due to profound differences in antibacterial potency, allergenic risk profile, and tissue-specific accumulation patterns. Recent comprehensive antimicrobial evaluation demonstrates that A-type tuliposides (including 1-Tuliposide A, 6-Tuliposide A, PosD, PosG, and PosK-M) exhibit little to no antibacterial activity, whereas B-type tuliposides (6-Tuliposide B and PosF) show markedly higher antimicrobial efficacy [1]. Furthermore, Tuliposide A is a well-documented major contact allergen with sensitization thresholds as low as 0.01% in patch testing, while Tuliposide B exhibits significantly reduced allergenic potential [2][3]. These divergent properties preclude simple interchangeability and mandate compound-specific selection based on the intended experimental or industrial application.

Tuliposide A (CAS 19870-30-5) Quantitative Differentiation Evidence for Procurement Decision Support


A-Type vs. B-Type Tuliposides: Quantitative Antibacterial Activity Comparison

A-type tuliposides, including 1-Tuliposide A, 6-Tuliposide A, PosD, PosG, and PosK-M, exhibit minimal to no antibacterial activity, whereas B-type tuliposides (6-Tuliposide B and PosF) demonstrate markedly higher activity in turbidimetric assays using a modified minimal medium to preserve compound stability [1]. The study explicitly concludes that 'PaA-forming (A-type) Pos... and PaA showed little or no antibacterial activity, whereas PaB-forming (B-type) Pos... and PaB showed markedly higher activity' [1].

Antimicrobial Structure-Activity Relationship Biopesticide

Tuliposide A vs. Tuliposide B: Allergenic Potency and Human Sensitization Thresholds

Tuliposide A is a major contact allergen, with reported positive patch test reactions at concentrations as low as 0.01% [1]. In Alstroemeria ligtu cultivars, Tuliposide A content varies between 1% and 2% [1]. In contrast, Tuliposide B has been reported to exhibit low allergenicity [2]. 6-Tuliposide A and tulipalin A are identified as the major allergens in tulips, while tuliposide B's allergenic potential is significantly lower [3].

Allergenicity Contact Dermatitis Occupational Safety

Tuliposide A vs. 6-Tuliposide A: Differential Enzyme Substrate Affinity (Tuliposide-Converting Enzyme Kinetics)

Tuliposide A-converting enzyme (TCEA) displays a clear substrate preference: 6-Tuliposide A is a superior substrate compared to 6-Tuliposide B [1]. While 1-Tuliposide A itself is not a direct substrate for the conversion reaction (it is the product of enzymatic synthesis from diacylated precursors), the enzyme's kinetic parameters for the related 6-PosA vs. 6-PosB reveal a 2.4-fold lower KM and 4.4-fold higher kcat for the A-type substrate [1].

Enzyme Kinetics Biosynthesis Prodrug Activation

Tuliposide A vs. Tuliposide B: Plant Tissue Distribution and Abundance as Sourcing Considerations

Tuliposide A is widely distributed across plant tissues in tulip and related species, occurring in 'large quantities (0.2-2% w/w fresh plant) in all parts of the plants' [1]. Concentrations can reach as high as 30% dry weight in tulip pistils and 10% dry weight in Alstroemeria and tulip leaves [1]. In contrast, Tuliposide B is produced in an anther-specific and developmentally restricted manner, accumulating predominantly in anthers during a short 7-12 day window before flowering [2].

Phytochemistry Extraction Natural Product Sourcing

Enzymatic Synthesis of 1-Tuliposide A: A Scalable Alternative to Extraction

A one-step enzymatic process using recombinant tuliposide-converting enzyme (TCEB) enables the synthesis of 1-Tuliposide A from the naturally occurring 1,6-diacyl-glucose precursor PosF. The reaction achieves complete conversion of 300 mg PosF within 10 minutes at room temperature, yielding 160 mg of purified 1-Tuliposide A (75% molar yield) [1]. This method dramatically improves accessibility to 1-Tuliposide A, which is otherwise a minor component in wild tulip species with limited natural availability [1].

Biocatalysis Enzymatic Synthesis Process Chemistry

MurA Enzyme Inhibition: Tulipalin B and 6-Tuliposide B as Primary Inhibitors

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a validated antibacterial target in peptidoglycan biosynthesis. Structure-activity relationship studies demonstrate that (-)-Tulipalin B and (+)-6-Tuliposide B are confirmed inhibitors of MurA in vitro, with potent activity against MurA-overexpressing E. coli strains [1]. Tuliposide A (1-PosA) and Tulipalin A are not highlighted as primary MurA inhibitors in these studies, indicating that B-type derivatives are the principal MurA-active compounds [1].

Antibacterial Target MurA Peptidoglycan Biosynthesis

Tuliposide A (CAS 19870-30-5) Optimal Research and Industrial Application Scenarios


Plant-Pathogen Interaction and Induced Defense Studies (Prodrug Activation Dynamics)

Tuliposide A is ideally suited as a model prodrug for investigating plant defense activation mechanisms due to its well-characterized enzymatic conversion to tulipalin A by TCE [1]. The compound's rapid enzymatic processing kinetics (with related 6-PosA showing KM = 21 mM, kcat = 3200 sec⁻¹) enable precise experimental manipulation of defense response timing [2]. Its broad tissue distribution and high abundance (0.2-2% w/w fresh plant, up to 30% dry weight in pistils) make it a readily accessible substrate for both in vitro and in planta studies [3].

Contact Allergen Research and Dermatological Sensitization Modeling

Tuliposide A serves as a validated reference compound for contact dermatitis and allergic sensitization studies, with established patch test positivity at 0.01% concentration and documented plant tissue content ranging from 1-2% [4]. Its role as the glucosidic storage form of the unstable but potent allergen tulipalin A makes it a practical and stable reagent for sensitization experiments, unlike the rapidly degrading lactone [4]. This property supports its use in occupational health research, particularly for evaluating allergenic risks in the floriculture industry.

Enzymatic Biocatalysis and Green Chemistry Process Development

The established one-step enzymatic synthesis route provides a platform for biocatalysis research and sustainable process development. Using recombinant TCEB enzyme, 1-Tuliposide A can be produced from PosF with 75% molar yield in 10 minutes at room temperature, demonstrating the feasibility of enzymatic glycoside ester synthesis as an alternative to traditional chemical methods [1]. This application scenario is particularly valuable for research groups focused on developing scalable, environmentally friendly synthetic methodologies for complex natural product derivatives.

Negative Control Compound for Antibacterial and MurA-Targeted Screening Campaigns

Given its demonstrated lack of antibacterial activity and minimal MurA inhibition, Tuliposide A is scientifically validated as an excellent negative control or specificity probe in antimicrobial screening assays [5][6]. Its structural similarity to bioactive B-type tuliposides, combined with its inactivity, allows researchers to establish assay windows, rule out non-specific effects, and confirm that observed antimicrobial activity is indeed attributable to the B-type pharmacophore rather than general tuliposide scaffold properties [5].

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